4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)butanoic acid
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Overview
Description
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through a series of cyclization reactions, followed by functionalization to introduce the propan-2-yloxycarbonyl group. The final step involves the coupling of the functionalized cyclohepta[b]thiophene with propanoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain precise control over reaction conditions and to facilitate the scaling up of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-({3-[(METHOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
- 3-({3-[(ETHOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
Uniqueness
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is unique due to the presence of the propan-2-yloxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds with different substituents, leading to unique applications and effects.
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-oxo-4-[(3-propan-2-yloxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H23NO5S/c1-10(2)23-17(22)15-11-6-4-3-5-7-12(11)24-16(15)18-13(19)8-9-14(20)21/h10H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
DMFBRLQAGUGLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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